
5-Methyl-2-(3-phenylpropoxy)aniline
Descripción general
Descripción
“5-Methyl-2-(3-phenylpropoxy)aniline” is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (C6H5) attached to an aniline group (NH2) via a propoxy chain . The exact structural details are not available in the searched resources.Aplicaciones Científicas De Investigación
Ozonation of Anilines
Anilines, including derivatives similar to 5-Methyl-2-(3-phenylpropoxy)aniline, are studied for their reactivity with ozone. Such studies are crucial for understanding the environmental fate of aromatic amines and developing advanced oxidation processes for water treatment. The ozonation of anilines is a complex process involving multiple reaction pathways, including addition to the aromatic ring and electron transfer reactions, leading to various degradation products (Tekle-Röttering et al., 2016).
Synthesis Pathways
Research on anilines often focuses on their role in synthesis pathways, particularly in creating complex organic molecules. For example, studies have explored the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde, highlighting the potential of anilines in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Zhang et al., 2015).
Photophysical Properties
Anilines are also investigated for their photophysical properties, which are essential for applications in optoelectronics and sensing. Studies on tetradentate bis-cyclometalated platinum complexes with aniline derivatives have revealed insights into their structure, photophysics, and potential use in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, anilines serve as crucial building blocks in designing novel therapeutic agents. Research has been conducted on unsymmetrical ureas derived from anilines as potential antidepressants, demonstrating their role as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, which could lead to more effective treatments for depression (Matzen et al., 2000).
Material Science Applications
In material science, anilines are explored for their applications in creating advanced materials, such as supercapacitors. Studies on graphene–polyaniline derivative nanocomposite electrode materials have shown promising results for energy storage applications, highlighting the versatility of anilines in materials research (Basnayaka et al., 2013).
Mecanismo De Acción
Mode of Action
Aniline compounds typically act as nucleophiles, reacting with electrophiles in various biochemical reactions . The nitrogen atom in the aniline group can donate its lone pair of electrons to form new bonds .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, including nucleophilic substitution reactions . These reactions can lead to changes in the structure and function of biomolecules, affecting various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24133 g/mol) and formula (C16H19NO) suggest that it may have good bioavailability
Result of Action
Aniline derivatives can have various effects depending on their specific structure and the nature of their interaction with biological targets .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Methyl-2-(3-phenylpropoxy)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity. For instance, it may act as an inhibitor or activator, depending on the enzyme it interacts with. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may alter metabolic pathways, impacting the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular behavior and function, which are important considerations for its use in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may alter the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these interactions is important for determining the compound’s bioavailability and its potential therapeutic applications .
Propiedades
IUPAC Name |
5-methyl-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIVNOCGSQTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


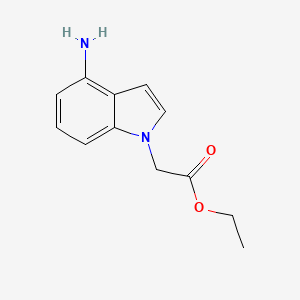



![2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B3158322.png)
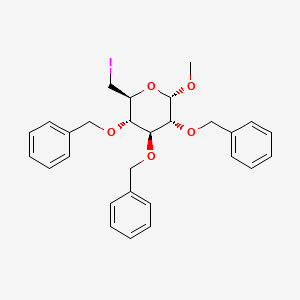
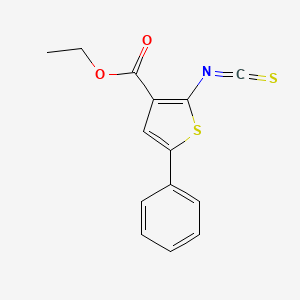
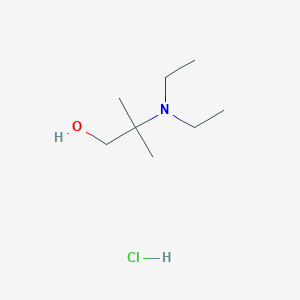
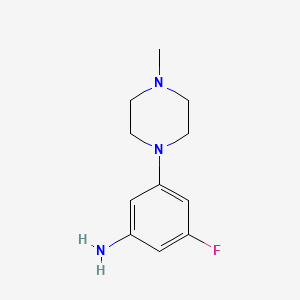


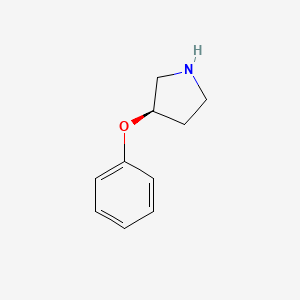

![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)
